2,6-Dimethylpyridine-4-sulfonyl fluoride
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Overview
Description
2,6-Dimethylpyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C7H8FNO2S and a molecular weight of 189.21 g/mol . It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 2 and 6, a sulfonyl fluoride group at position 4, and a pyridine ring. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylpyridine-4-sulfonyl fluoride typically involves the sulfonylation of 2,6-dimethylpyridine. One common method is the reaction of 2,6-dimethylpyridine with sulfuryl chloride (SO2Cl2) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylpyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinates.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under mild to moderate conditions, often in the presence of a base.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2,6-Dimethylpyridine-4-sulfonyl fluoride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,6-Dimethylpyridine-4-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound can modify amino acid residues in proteins, leading to changes in their structure and function .
Comparison with Similar Compounds
2,6-Dimethylpyridine-4-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
2,6-Dimethylpyridine-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness: 2,6-Dimethylpyridine-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and properties compared to its analogs. The sulfonyl fluoride group is more stable and less prone to hydrolysis compared to the sulfonyl chloride group, making it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
2,6-dimethylpyridine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-3-7(12(8,10)11)4-6(2)9-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWFONKJNWBXPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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